2-Metil-etinilestradiol

Descripción general

Descripción

2-Methyl-ethinylestradiol is a synthetic estrogen derivative of estradiol. It is commonly used in hormonal contraceptives and hormone replacement therapy. This compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in various pharmaceutical formulations .

Aplicaciones Científicas De Investigación

2-Methyl-ethinylestradiol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of synthetic estrogens.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Widely used in the development of contraceptives and hormone replacement therapies.

Industry: Employed in the formulation of various pharmaceutical products.

Mecanismo De Acción

Target of Action

2-Methyl-ethinylestradiol is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of ethinylestradiol are estrogen receptors, which are found in various tissues including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in numerous biological processes.

Mode of Action

Ethinylestradiol works by binding to and activating estrogen receptors, which leads to a decrease in luteinizing hormone . This results in decreased endometrial vascularization and a decrease in gonadotrophic hormone, which prevents ovulation . As a derivative, 2-Methyl-ethinylestradiol is expected to have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by ethinylestradiol involve the metabolism of the compound. Ethinylestradiol can be glucuronidated by various enzymes, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7 . It is also sulfated by SULT1A1, SULT1A3, and SULT1E1, and can be hydroxylated at various positions by CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP1A2 .

Pharmacokinetics

The pharmacokinetics of ethinylestradiol reveal that it has a long duration of action as it is taken once daily . A 30µg oral dose of ethinylestradiol reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . The apparent volume of distribution of a 30µg oral dose is 625.3±228.7L . The pharmacokinetics of 2-Methyl-ethinylestradiol are expected to be similar.

Result of Action

The result of the action of ethinylestradiol is primarily the prevention of ovulation, making it an effective component of contraceptive pills . It can also be used to treat absence of menstruation, symptoms during menstruation, and acne . The effects of 2-Methyl-ethinylestradiol are expected to be similar.

Action Environment

The action of 2-Methyl-ethinylestradiol, like ethinylestradiol, can be influenced by environmental factors. For instance, ethinylestradiol is introduced into surface and groundwater, originating from (treated) wastewater, manure, or sludge . Adverse effects on biota have been reported when they are exposed to this substance in the environment . Therefore, appropriate treatment methods could help to control the emissions of ethinylestradiol .

Análisis Bioquímico

Biochemical Properties

2-Methyl-ethinylestradiol interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver, mainly by the enzyme CYP3A4 . The metabolites include 2-hydroxy-ethinylestradiol and others . These interactions play a crucial role in the compound’s biochemical reactions .

Cellular Effects

2-Methyl-ethinylestradiol has significant effects on various types of cells and cellular processes. It influences cell function by activating estrogenic signaling pathways . It can cause alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-ethinylestradiol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-ethinylestradiol change over time. It exhibits stability, but also undergoes degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-ethinylestradiol vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-ethinylestradiol is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors during its metabolism . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

2-Methyl-ethinylestradiol is transported and distributed within cells and tissues. It binds to albumin and is not bound to sex hormone-binding globulin (SHBG) . Its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of 2-Methyl-ethinylestradiol and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-ethinylestradiol typically involves the alkylation of estradiol. One common method includes the reaction of estradiol with ethynyl magnesium bromide to introduce the ethynyl group at the 17α position. This is followed by methylation at the 2-position using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 2-Methyl-ethinylestradiol often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-ethinylestradiol undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the ethynyl group, leading to the formation of epoxides.

Reduction: Reduction of the ethynyl group can yield ethyl derivatives.

Substitution: Halogenation at the 2-position can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation reactions typically use halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Ethyl derivatives.

Substitution: Halogenated derivatives at the 2-position.

Comparación Con Compuestos Similares

Similar Compounds

Ethinylestradiol: A widely used synthetic estrogen with similar applications but differs in the absence of the methyl group at the 2-position.

Mestranol: Another synthetic estrogen that is a prodrug of ethinylestradiol, requiring metabolic activation.

Estradiol valerate: A natural estrogen ester used in hormone replacement therapy.

Uniqueness

2-Methyl-ethinylestradiol is unique due to its enhanced metabolic stability and higher oral bioavailability compared to its analogs. The presence of the methyl group at the 2-position provides additional resistance to enzymatic degradation, making it a more potent and longer-lasting estrogenic compound .

Actividad Biológica

2-Methyl-ethinylestradiol (2-MEE) is a synthetic estrogen derivative closely related to ethinylestradiol (EE), a widely used compound in oral contraceptives. This article explores the biological activity of 2-MEE, focusing on its mechanisms of action, pharmacokinetics, and potential health effects based on diverse research findings.

Overview of 2-Methyl-ethinylestradiol

2-MEE is an analog of ethinylestradiol, possessing similar estrogenic properties but with modifications that may influence its biological activity. As a potent estrogen receptor agonist, it interacts with estrogen receptors (ERs) in various tissues, leading to a range of physiological effects.

The primary mechanism of action for 2-MEE involves binding to estrogen receptors, particularly ERα and ERβ. This binding activates gene transcription related to reproductive functions, cell proliferation, and various metabolic processes. The following table summarizes the key actions mediated by 2-MEE:

| Action | Description |

|---|---|

| Estrogen Receptor Activation | Binds to ERα and ERβ, modulating gene expression associated with estrogenic effects. |

| Cell Proliferation | Stimulates proliferation in breast and endometrial cells, contributing to cancer risk. |

| Bone Density Regulation | Influences bone metabolism, potentially reducing bone density with prolonged use. |

| Lipid Metabolism | Affects lipid profiles by increasing HDL and decreasing LDL levels. |

Pharmacokinetics

Understanding the pharmacokinetics of 2-MEE is crucial for assessing its biological activity. Key pharmacokinetic parameters are summarized below:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption post-oral administration; peak plasma concentration (C_max) typically reached within 1-3 hours. |

| Bioavailability | Approximately 40% due to first-pass metabolism. |

| Volume of Distribution | High volume indicating extensive tissue distribution (approx. 600 L). |

| Half-life | Ranges from 8 to 12 hours depending on the route of administration. |

| Metabolism | Primarily metabolized in the liver through conjugation (glucuronidation and sulfation). |

Case Study: Impact on Breast Cancer

A study published in Cancer Research examined the effects of xenoestrogens, including 2-MEE, on breast cancer cell lines. The findings indicated that exposure to 2-MEE resulted in increased cell proliferation and altered expression of estrogen-responsive genes, suggesting a potential role in breast cancer development .

Epidemiological Studies

Epidemiological studies have linked synthetic estrogens like 2-MEE to various health outcomes. A comprehensive review highlighted associations between exposure to synthetic estrogens and increased risks of thromboembolic events and certain cancers .

Potential Health Effects

The biological activity of 2-MEE raises concerns regarding its health effects:

- Endocrine Disruption: As a potent xenoestrogen, 2-MEE can disrupt normal endocrine function, potentially leading to reproductive health issues.

- Cancer Risk: Increased cell proliferation in hormone-sensitive tissues raises concerns about its role as a carcinogen.

- Cardiovascular Effects: Synthetic estrogens have been associated with thromboembolic risks, particularly in women using hormonal contraceptives .

Propiedades

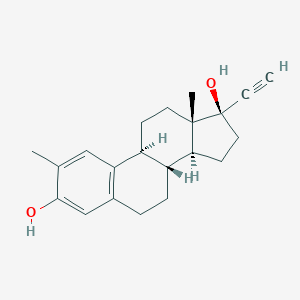

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,11-12,15-16,18,22-23H,5-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPDNXSOEMFRPX-OKSLILNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186115 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-39-9 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD0T6YEK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.